molecular formula C17H22N2O3 B3863991 N'-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-3,4-dimethoxybenzohydrazide

N'-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-3,4-dimethoxybenzohydrazide

Cat. No.: B3863991
M. Wt: 302.37 g/mol
InChI Key: VBNDVYMLZVJADP-VCHYOVAHSA-N
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Description

N’-[(E)-bicyclo[221]hept-2-ylmethylidene]-3,4-dimethoxybenzohydrazide is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

N-[(E)-2-bicyclo[2.2.1]heptanylmethylideneamino]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-21-15-6-5-13(9-16(15)22-2)17(20)19-18-10-14-8-11-3-4-12(14)7-11/h5-6,9-12,14H,3-4,7-8H2,1-2H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNDVYMLZVJADP-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2CC3CCC2C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2CC3CCC2C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-3,4-dimethoxybenzohydrazide typically involves the reaction of bicyclo[2.2.1]hept-2-ene derivatives with hydrazides under specific conditions. One common method includes the use of epichlorohydrin in the presence of tetramethylammonium iodide to form the framework of the compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-3,4-dimethoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the methoxy groups are replaced by other functional groups.

Scientific Research Applications

N’-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-3,4-dimethoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-3,4-dimethoxybenzohydrazide is unique due to its specific combination of a bicyclic structure with methoxybenzohydrazide. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-3,4-dimethoxybenzohydrazide
Reactant of Route 2
N'-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-3,4-dimethoxybenzohydrazide

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